Ethyl 2-amino-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC20456871
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | ethyl 2-amino-3-(3,5-dimethylpyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)6-13-8(3)5-7(2)12-13/h5,9H,4,6,11H2,1-3H3 |
| Standard InChI Key | KJHXHCQBCNCZGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CN1C(=CC(=N1)C)C)N |
Introduction
Ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It features a pyrazole ring substituted with two methyl groups and an ethyl ester functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and structural similarity to bioactive molecules.
Synthesis
The synthesis of ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves multi-step organic reactions:
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Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine derivatives with diketones or β-ketoesters.
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Amino Acid Derivative Formation: The pyrazole derivative is then reacted with ethyl bromoacetate or similar reagents to introduce the amino acid backbone.
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Final Product Purification: The crude product is purified using recrystallization or chromatography techniques.
Research Findings and Applications
| Study Area | Findings |
|---|---|
| Medicinal Chemistry | Structural analogs are explored for anti-inflammatory and anticancer uses. |
| Material Science | Pyrazole derivatives are used in coordination chemistry for metal complexes. |
| Synthetic Chemistry | Utilized as intermediates in the synthesis of more complex bioactive molecules. |
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